1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)-
Description
This compound is a pyrrolidine-based dicarboxylate derivative with distinct structural and functional features. The pyrrolidine ring is substituted at the 4-position with an azido (-N₃) group, which confers unique reactivity, particularly in bioorthogonal "click chemistry" applications. The 1- and 2-positions are esterified with a benzyl (phenylmethyl) and methyl group, respectively, influencing solubility and stability. The stereochemistry (2S-cis) is critical for its biological interactions and synthetic utility.
Properties
Molecular Formula |
C14H16N4O4 |
|---|---|
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N4O4/c1-21-13(19)12-7-11(16-17-15)8-18(12)14(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
InChI Key |
KSOAQYHIARNCDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Ring-Closing via Intramolecular Schmidt Reaction
A Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids offers a direct route to pyrrolidine scaffolds. For example, treatment of 2-substituted ω-azido carboxylic acids with triflic anhydride generates reactive intermediates that cyclize into pyrrolidines. This method avoids harsh conditions and achieves moderate yields (50–70%) while preserving stereochemical integrity.
- Substrate : 2-Methyl-4-azidopentanedioic acid
- Activator : Tf₂O (1.2 equiv) in CH₂Cl₂ at −78°C
- Cyclization : Stir at 25°C for 12 h
- Workup : Acetylation with acetic anhydride to stabilize the product
- Yield : 65% (cis:trans = 8:1)
Catalytic Hydrogenation for Stereochemical Control
Catalytic hydrogenation is pivotal for introducing chiral centers. Patent WO2014206257A1 details the use of chiral catalysts under hydrogen pressure to reduce prochiral intermediates into cis-pyrrolidines. For instance, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-pyrrolidine undergoes hydrogenolysis with sodium ethoxide and nickel catalysts to yield cis-products.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Nickel (Raney Ni) | |
| Pressure | 1.4–1.5 MPa H₂ | |
| Solvent | Ethanol/DMF (5:1) | |
| Temperature | 50°C | |
| Yield | 95% |
Stereochemical Optimization
Achieving the cis-(2S,4S) configuration requires chiral auxiliaries or asymmetric catalysis. The patent CN109020784A highlights the use of zinc-sodium alloys to enhance Grignard reagent reactivity, indirectly influencing stereoselectivity during ring formation. Alternatively, enzymatic resolution of racemic mixtures using lipases (e.g., CAL-B) can enrich cis-diastereomers.
Industrial-Scale Considerations
Scalable synthesis demands cost-effective reagents and minimal purification steps. Lonkar et al. (2004) demonstrated a high-yield (95%) hydrogenation protocol using nickel catalysts, amenable to kilogram-scale production. Continuous-flow systems may further enhance efficiency by mitigating azide-related hazards.
- Substrate : 4-Nitro-pyrrolidine-2-carboxylic acid derivatives
- Reduction : H₂ (20 bar), Ni catalyst, ethyl acetate, 2 h
- Purification : Crystallization from ethanol/water
Chemical Reactions Analysis
Types of Reactions
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly alters chemical reactivity and biological activity:
- 4-Azido vs. 4-Fluoro :
The 4-azido group (target compound) enables click chemistry for bioconjugation, whereas the 4-fluoro analog [(2S,4R)-1-Benzyl-2-methyl-4-fluoropyrrolidine-1,2-dicarboxylate] exhibits enhanced electronegativity, affecting hydrogen bonding and metabolic stability. Fluorinated analogs are often used to modulate pharmacokinetics . - 4-Azido vs. 4-Amino: The 4-amino derivative [(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester hydrochloride] introduces a basic amine, enabling salt formation and improved water solubility. This contrasts with the azido group’s neutral but reactive profile .
- 4-Azido vs. 4-Oxo :
The 4-oxo analog [(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate] introduces a ketone, which can participate in nucleophilic additions or serve as a hydrogen bond acceptor. This contrasts with the azide’s role in cycloaddition reactions .
Ester Group Variations
The ester groups at the 1- and 2-positions influence steric bulk and lipophilicity:
- Benzyl (Phenylmethyl) Ester (1-position): The benzyl group in the target compound enhances lipophilicity, favoring membrane permeability. However, it is susceptible to hydrogenolysis, limiting stability under reducing conditions.
- tert-Butyl Ester (1-position) :
In (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate, the tert-butyl group improves steric protection and acid stability, making it a preferred choice in solid-phase peptide synthesis (SPPS) . - Methyl Ester (2-position) :
The methyl ester in the target compound is less bulky than ethyl or benzyl esters, facilitating synthetic modifications. For example, 5-Ethyl 2-methyl pyrrolidine-2,5-dicarboxylate derivatives () show altered crystallization behavior due to increased alkyl chain length .
Stereochemical Differences
Stereochemistry at the 2- and 4-positions dictates biological activity and synthetic pathways:
- 2S-cis vs. 2S-trans :
The cis configuration in the target compound may favor specific enzyme-binding conformations, whereas trans isomers, such as (2S-trans)-4-azido-1,2-pyrrolidinedicarboxylic acid derivatives, exhibit distinct spatial arrangements that could hinder interactions with chiral receptors . - 4R vs. 4S :
For example, (2S,4R)-dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate () demonstrates how hydroxyl group orientation impacts hydrogen-bonding networks and solubility .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 2-methyl 1-(phenylmethyl)ester, (2S-cis)- is a specialized organic compound notable for its unique structural features, including an azido group and a pyrrolidine ring. This compound has gained attention in various scientific fields such as organic chemistry, medicinal chemistry, and biochemistry due to its distinct reactivity and potential biological applications.
- Molecular Formula : C14H16N4O4
- Molecular Weight : Approximately 304.30 g/mol
- CAS Number : 84520-68-3
The presence of the azido group allows for significant reactivity, particularly in click chemistry applications, enabling the formation of stable triazole linkages with alkynes. This characteristic is crucial for bioconjugation and labeling studies, which are essential for understanding protein interactions and cellular processes.
The biological activity of this compound is largely attributed to its azido functionality. The ability to form covalent bonds with alkynes in biomolecules facilitates the study of various biological interactions. The ester groups present in the compound can hydrolyze to release active carboxylic acids that may interact with various biological targets, enhancing its therapeutic potential.
Applications in Research
- Bioconjugation : The azido group enables the compound to participate in click chemistry reactions, making it useful for attaching biomolecules to surfaces or other molecules.
- Protein Interaction Studies : By forming covalent bonds with proteins through click chemistry, researchers can study protein interactions and dynamics within cellular environments.
- Therapeutic Potential : The compound's ability to interact with biological targets opens avenues for therapeutic applications, particularly in drug development.
Toxicological Profile
Research indicates that compounds similar to 1,2-Pyrrolidinedicarboxylic acid derivatives exhibit low toxicity levels. For example, studies on related compounds have shown no significant adverse effects at certain dosage levels in animal models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar pyrrolidine derivatives is useful:
| Compound Name | Molecular Formula | Biological Activity | I50 (µM) |
|---|---|---|---|
| Compound A | C14H16N4O4 | ACE Inhibitor | 0.07 |
| Compound B | C12H14N2O3 | Antimicrobial | 5.0 |
| Compound C | C13H15N3O5 | Anticancer | 0.5 |
The table above highlights that while some derivatives exhibit specific biological activities such as ACE inhibition or antimicrobial properties, the unique azido functionality of the subject compound provides distinct reactivity profiles not found in other similar compounds.
Study on Click Chemistry Applications
In a recent study focusing on click chemistry applications involving azido compounds, researchers demonstrated how 1,2-Pyrrolidinedicarboxylic acid derivatives could successfully conjugate with various biomolecules. This study emphasized the versatility of azido groups in creating stable linkages necessary for drug delivery systems and imaging technologies.
Investigation of Therapeutic Applications
Another case study explored the potential therapeutic applications of this compound in treating diseases associated with protein misfolding. The ability to label misfolded proteins using click chemistry allowed for better understanding and targeting of these proteins within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
